

Spectroscopic Characterization of Dibromo-4-hydroxybenzoic Acid Isomers: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dibromo-4-hydroxybenzoic acid

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for dibromo-4-hydroxybenzoic acid isomers. While a comprehensive search of available scientific databases did not yield specific experimental NMR, IR, and MS data for **2,5-Dibromo-4-hydroxybenzoic acid**, this document presents the available data for the closely related and commercially available isomer, 3,5-Dibromo-4-hydroxybenzoic acid. This information serves as a valuable reference point for the characterization of this class of compounds.

The guide is structured to provide clear, actionable information, including tabulated spectral data, detailed experimental protocols for acquiring similar data, and a visual representation of the analytical workflow.

Spectroscopic Data for 3,5-Dibromo-4-hydroxybenzoic Acid

The following tables summarize the key spectroscopic data for 3,5-Dibromo-4-hydroxybenzoic acid (CAS No: 3337-62-0).^[1] This compound is a monohydroxybenzoic acid where the benzene ring is substituted by bromo groups at positions 3 and 5.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While search results indicate the availability of NMR spectra for 3,5-Dibromo-4-hydroxybenzoic acid, the specific peak assignments and chemical shifts were not detailed in the accessible literature.

Infrared (IR) Spectroscopy

The NIST WebBook indicates the availability of an IR spectrum for 3,5-Dibromo-4-hydroxybenzoic acid. Key expected absorptions for this functionalized aromatic acid would include:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300-2500	O-H (Carboxylic Acid)	Stretching (Broad)
~1700	C=O (Carboxylic Acid)	Stretching
1600-1450	C=C (Aromatic Ring)	Stretching
~1300	C-O	Stretching
1200-1000	O-H	Bending
Below 850	C-Br	Stretching

Mass Spectrometry (MS)

The NIST WebBook provides access to the electron ionization (EI) mass spectrum for 3,5-Dibromo-4-hydroxybenzoic acid.[2]

Key MS Data

m/z Value	Interpretation
294/296/298	Molecular Ion (M^+) peak with characteristic isotopic pattern for two bromine atoms
Further fragmentation data not detailed in search results	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for the analysis of solid aromatic acids like dibromo-4-hydroxybenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample for ^1H NMR (or 20-50 mg for ^{13}C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves completely.
 - A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ($\delta = 0.00$ ppm).

- Data Acquisition:
 - The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
 - For ^1H NMR, standard acquisition parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is used with a wider spectral width (e.g., 0 to 220 ppm).
- Data Processing and Analysis:
 - The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
 - The spectrum is then phased, baseline corrected, and referenced to the internal standard.
 - Integration of the peaks in the ^1H NMR spectrum provides the relative ratios of the different types of protons.
 - The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to determine the connectivity of atoms and the overall structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet-forming die.

- Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment of the FTIR spectrometer.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum.
 - Data is typically collected over a range of 4000 to 400 cm^{-1} .
- Data Analysis:
 - The spectrum is presented as a plot of percent transmittance versus wavenumber (cm^{-1}).
 - Characteristic absorption bands are identified and correlated with specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

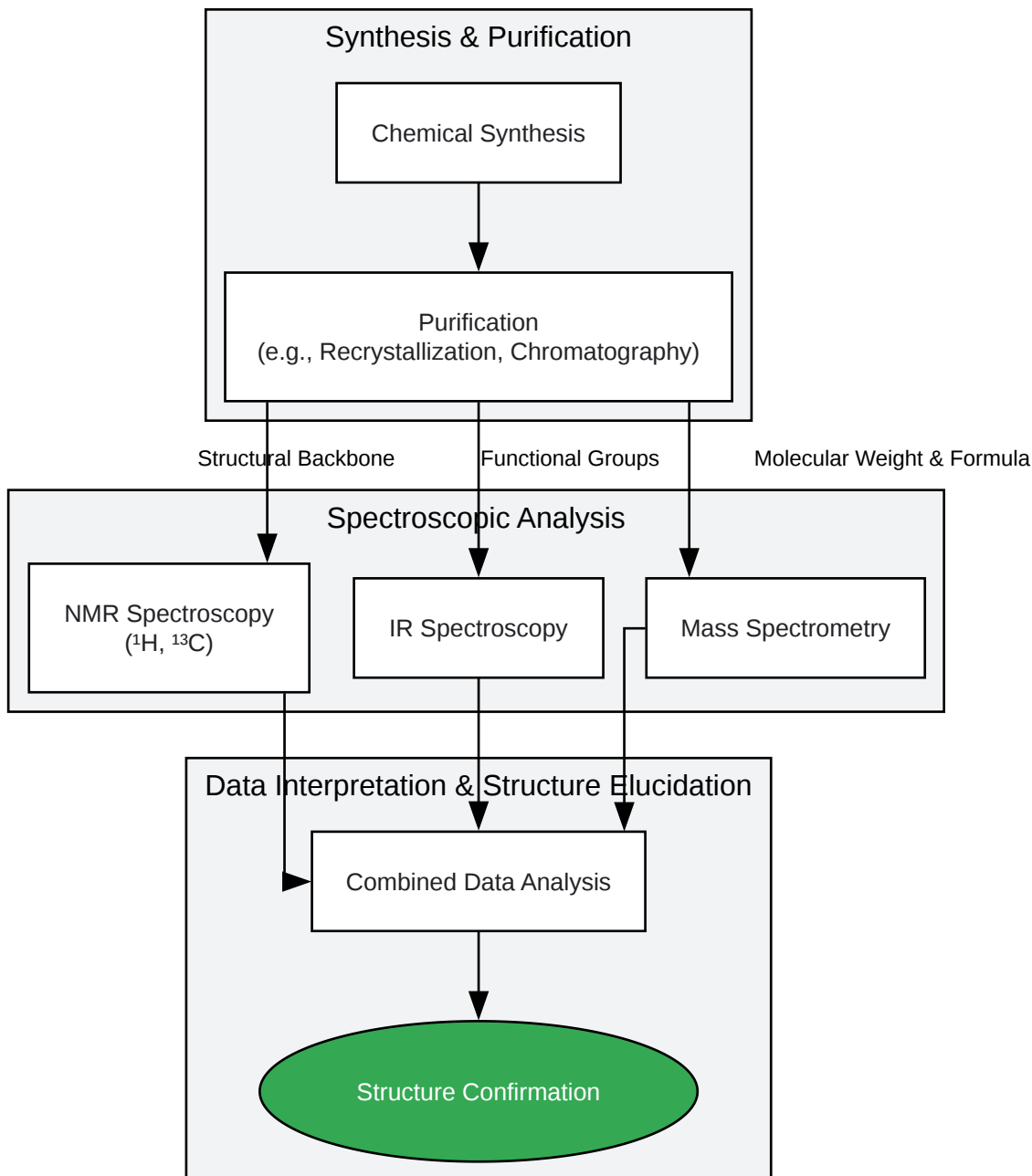
- Sample Introduction:
 - A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
 - The sample is heated under vacuum to induce vaporization.
- Ionization:
 - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M^+).
- Mass Analysis:

- The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
 - The molecular weight of the compound is determined from the molecular ion peak. The isotopic pattern of the molecular ion can confirm the presence of elements like bromine and chlorine.
 - The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

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References

- 1. 3,5-Dibromo-4-hydroxybenzoic acid | C₇H₄Br₂O₃ | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromo-4-hydroxybenzoic acid [webbook.nist.gov]
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